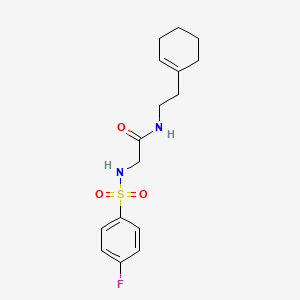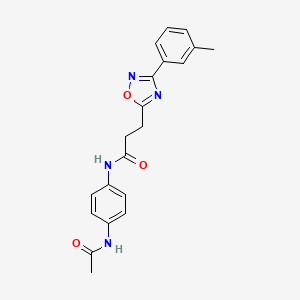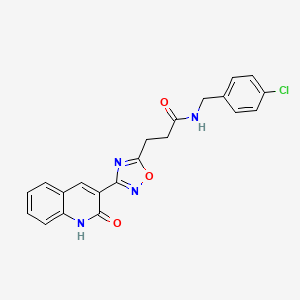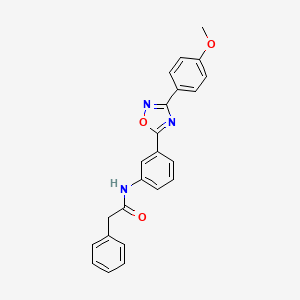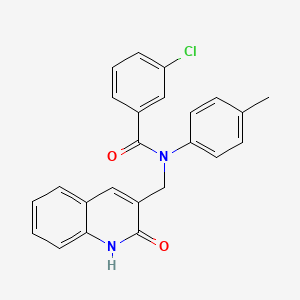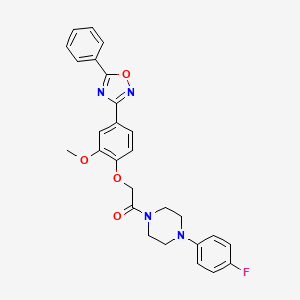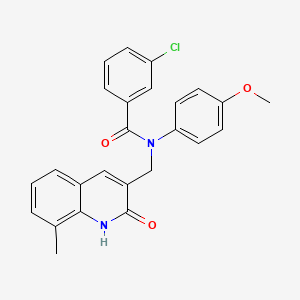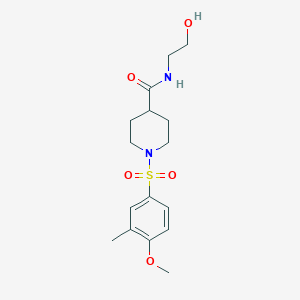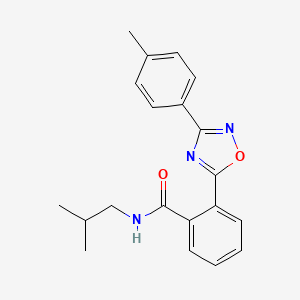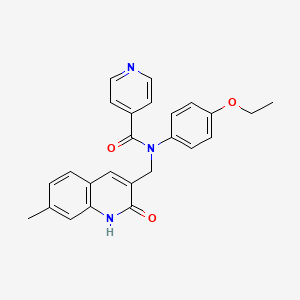
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide, also known as EMIQ, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. In particular, this compound has been shown to inhibit the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of CK2-mediated phosphorylation, which can have downstream effects on a range of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of enzyme activity and the modulation of cellular signaling pathways. In addition to its effects on protein kinase CK2, this compound has also been shown to inhibit the activity of other enzymes such as casein kinase 1 and glycogen synthase kinase 3. These effects can have downstream effects on a range of cellular processes, including cell growth and differentiation.
实验室实验的优点和局限性
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide has several advantages as a tool for scientific research, including its specificity for certain enzymes and its ability to act as a fluorescent probe for imaging studies. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful optimization of experimental conditions.
未来方向
There are several potential future directions for research involving N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide. One area of interest is the development of more potent and selective inhibitors of protein kinase CK2, which could have therapeutic applications in the treatment of cancer and other diseases. Additionally, there is potential for the development of new imaging probes based on the structure of this compound, which could be used to study a range of cellular processes. Finally, further investigation is needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways.
合成方法
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the synthesis of 2-hydroxy-7-methylquinoline, which is then reacted with isonicotinoyl chloride to form N-(2-hydroxy-7-methylquinolin-3-yl)isonicotinamide. Finally, this intermediate product is reacted with 4-ethoxybenzyl bromide to form the final product, this compound.
科学研究应用
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide has shown potential in a range of scientific research applications, including as an inhibitor of certain enzymes and as a fluorescent probe for imaging studies. In particular, this compound has been shown to inhibit the activity of protein kinase CK2, which is involved in a range of cellular processes including cell growth and differentiation. Additionally, this compound has been used as a fluorescent probe to study the distribution and localization of certain proteins within cells.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-3-31-22-8-6-21(7-9-22)28(25(30)18-10-12-26-13-11-18)16-20-15-19-5-4-17(2)14-23(19)27-24(20)29/h4-15H,3,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTUZACRXGUYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



